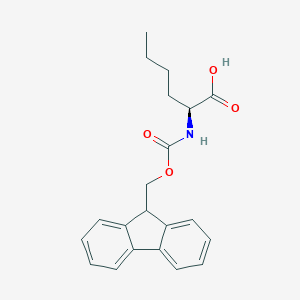

Fmoc-L-Norleucine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFCFPNRQDANPN-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426568 | |

| Record name | Fmoc-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77284-32-3 | |

| Record name | Fmoc-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of Fmoc-L-Norleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-norleucine is a pivotal amino acid derivative utilized extensively in the realms of peptide synthesis and drug development.[1][2] As a non-proteinogenic amino acid, norleucine serves as a valuable surrogate for methionine, offering enhanced stability against oxidation, a critical attribute in the design of robust peptide-based therapeutics.[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is central to its application in solid-phase peptide synthesis (SPPS), enabling a strategy of orthogonal protection and deprotection that facilitates the assembly of complex peptide chains with high fidelity.[1] This guide provides an in-depth overview of the core physicochemical properties of this compound, along with detailed experimental protocols and a workflow for its application in peptide synthesis.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a comprehensive reference for laboratory applications.

| Property | Value | References |

| Molecular Formula | C₂₁H₂₃NO₄ | [2][3] |

| Molecular Weight | 353.42 g/mol | [2][3] |

| Appearance | White to off-white powder/crystalline solid | [2][4] |

| Melting Point | 140 - 146 °C | [2] |

| Optical Rotation | [α]D²⁰ = -20 ± 2° (c=1 in DMF) | [2] |

| Purity | ≥98% (Assay/HPLC) | [2][5] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Chloroform, Dichloromethane, and Ethyl Acetate. Sparingly soluble in aqueous buffers. A related compound, Fmoc-L-leucine, is reported to be soluble in ethanol, DMSO, and DMF at approximately 30 mg/mL and has a solubility of about 0.5 mg/mL in a 1:1 solution of ethanol:PBS (pH 7.2). | [4] |

| Storage Conditions | Store at 0 - 8 °C in a cool, dark, and dry place. | [2] |

Spectroscopic Data

While readily available experimental spectra for this compound are limited in the public domain, some data can be inferred or has been computationally predicted.

-

¹³C NMR: Computed chemical shift data is available from some databases, which can be used as a reference for spectral analysis.[6]

-

Infrared (IR): The IR spectrum is expected to show characteristic peaks for the functional groups present, including the amide, carboxylic acid, and the fluorenyl group of the Fmoc protecting group. A supplier's analysis note indicates that the identity of the compound "passes test" by IR, suggesting a characteristic spectrum is used for quality control.[5]

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point range of this compound as an indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. For pure compounds, this range is typically narrow.

Assessment of Solubility

Objective: To qualitatively and semi-quantitatively assess the solubility of this compound in various solvents.

Methodology:

-

Qualitative Assessment:

-

To a series of test tubes, add a small, pre-weighed amount of this compound (e.g., 10 mg).

-

To each tube, add a different solvent (e.g., water, DMF, DMSO, ethanol) in small increments (e.g., 0.1 mL) with vigorous vortexing after each addition.

-

Observe for complete dissolution. The approximate solubility can be categorized as very soluble, soluble, sparingly soluble, or insoluble based on the volume of solvent required.

-

-

Semi-Quantitative Assessment (based on Fmoc-L-Leucine data):

-

Prepare a stock solution of this compound in a suitable organic solvent like ethanol.

-

For solubility in a mixed buffer system, this stock solution can be diluted with an aqueous buffer (e.g., PBS pH 7.2) to determine the concentration at which precipitation occurs.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone building block in SPPS for the generation of custom peptides.[1][2] The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Experimental Workflow: Solid-Phase Peptide Synthesis using this compound

The following diagram illustrates the key steps in a typical SPPS cycle involving the incorporation of an this compound residue.

Role in Drug Development

The incorporation of non-proteinogenic amino acids like L-norleucine is a key strategy in modern drug design to enhance the therapeutic properties of peptides. This compound plays a crucial role in this process at the synthesis stage.

Conclusion

This compound is a well-characterized amino acid derivative with defined physicochemical properties that make it highly suitable for its primary application in solid-phase peptide synthesis. Its use allows for the introduction of norleucine into peptide sequences, a modification that can confer significant advantages in the development of novel peptide-based therapeutics, particularly in enhancing stability and bioactivity. The protocols and workflows described herein provide a foundational understanding for researchers and drug development professionals working with this important synthetic building block.

References

Fmoc-L-Norleucine: A Comprehensive Technical Guide for Researchers

Fmoc-L-Norleucine is a synthetic amino acid derivative crucial for the advancement of peptide-based therapeutics and drug discovery. This technical guide provides an in-depth overview of its chemical properties, applications in peptide synthesis, and its role in biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-L-norleucine, is a key building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, allowing for its removal under mild conditions that do not affect the peptide-resin linkage or acid-labile side-chain protecting groups. This orthogonality is fundamental to the widespread use of Fmoc chemistry in peptide synthesis.[1]

Norleucine, an isomer of leucine, is often utilized as a non-proteinogenic substitute for methionine. Its side chain is of a similar size and hydrophobicity to methionine's but lacks the oxidizable sulfur atom, thereby enhancing the stability of the resulting peptide.[2][3]

| Property | Value | Reference |

| CAS Number | 77284-32-3 | [4] |

| Molecular Formula | C₂₁H₂₃NO₄ | [4] |

| Molecular Weight | 353.41 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 141-144 °C | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| Optical Rotation | [α]²⁰/D -18.5° ± 1° (c=1 in DMF) | [5] |

| Storage Temperature | 2-8°C | [5] |

Role in Drug Development and Biological Activity

The incorporation of L-norleucine into peptide sequences offers significant advantages in drug design and discovery. By replacing methionine, researchers can develop peptide-based drugs with increased resistance to enzymatic degradation and a longer in vivo half-life.[6] This substitution can also modify the biological activity of a peptide, altering its binding affinity for receptors and overall pharmacological profile.[6]

A notable application of this strategy is in the study of neurodegenerative diseases. Research has demonstrated that substituting methionine with norleucine in amyloid-β peptides, which are implicated in Alzheimer's disease, can significantly reduce their neurotoxic effects.[2][7]

Furthermore, norleucine, much like its isomer leucine, has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway.[8][9] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTOR by norleucine leads to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately stimulating protein synthesis.[8]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing L-norleucine using Fmoc chemistry.

Materials and Reagents

| Reagent | Purpose | Typical Concentration/Amount |

| This compound | Amino acid building block | 2-5 equivalents |

| Rink Amide Resin | Solid support for peptide amides | 0.1 mmol scale |

| N,N'-Diisopropylcarbodiimide (DIC) | Activating agent | 2-5 equivalents |

| Ethyl cyanohydroxyiminoacetate (Oxyma) | Racemization suppressant | 2-5 equivalents |

| Piperidine in DMF | Fmoc deprotection | 20% (v/v) |

| Dichloromethane (DCM) | Solvent for washing and swelling | - |

| N,N-Dimethylformamide (DMF) | Solvent for coupling and washing | - |

| Trifluoroacetic acid (TFA) | Cleavage from resin | 95% in cleavage cocktail |

| Triisopropylsilane (TIS) | Scavenger | 2.5% in cleavage cocktail |

| Water | Scavenger | 2.5% in cleavage cocktail |

Synthesis Workflow

Detailed Methodologies

-

Resin Swelling: The resin is swelled in a suitable solvent, typically DMF or DCM, for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The swelled resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker. The resin is then washed thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling: The this compound (or another Fmoc-protected amino acid) is pre-activated with a coupling agent like DIC and an additive such as Oxyma in DMF. This activated mixture is then added to the deprotected resin and allowed to react for 1-2 hours. A colorimetric test, such as the Kaiser test, can be used to monitor the completion of the coupling reaction.

-

Washing: After coupling, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the same deprotection procedure.

-

Cleavage and Deprotection of Side Chains: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail, most commonly a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then lyophilized. The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

The identity and purity of peptides containing norleucine are confirmed using analytical techniques such as HPLC and mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the standard method for assessing the purity of synthetic peptides. A C18 column is commonly used with a gradient of acetonitrile in water, both containing 0.1% TFA. Norleucine's hydrophobicity contributes to the retention time of the peptide.

| HPLC Parameters for Norleucine-Containing Peptides | |

| Column | C18 reverse-phase |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of Mobile Phase B |

| Detection | UV at 214 nm and 280 nm |

| Internal Standard | Norleucine can be used as an internal standard for the analysis of other amino acids.[10][11] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Techniques such as MALDI-TOF or ESI-MS provide accurate mass determination, confirming the successful incorporation of norleucine and all other amino acids in the sequence. Tandem mass spectrometry (MS/MS) can be employed for de novo sequencing and to differentiate between isomeric residues like leucine and isoleucine.[12][13]

References

- 1. Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. FMOC-NLE-OH | 77284-32-3 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Norleucine - Wikipedia [en.wikipedia.org]

- 8. Leucine is a direct-acting nutrient signal that regulates protein synthesis in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 13. Item - Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer - American Chemical Society - Figshare [acs.figshare.com]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-Norleucine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Fmoc-L-Norleucine (N-α-Fmoc-L-norleucine), a critical building block in peptide chemistry. L-Norleucine, a non-proteinogenic amino acid, is often used in drug development to mimic methionine, offering enhanced stability against oxidation.[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for modern solid-phase peptide synthesis (SPPS), allowing for a robust and efficient stepwise assembly of amino acids.[1][2] This document details the chemical synthesis, purification protocols, and characterization data for this compound.

Synthesis of this compound

The standard method for synthesizing this compound involves the N-acylation of the free amino acid L-Norleucine with an activated Fmoc derivative. A common and efficient reagent for this purpose is 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-O-Su). The reaction proceeds via nucleophilic attack of the amino group of L-norleucine on the Fmoc-O-Su, facilitated by a basic environment which ensures the amino group is deprotonated and thus sufficiently nucleophilic.

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for Fmoc-protection of amino acids.[3]

Materials and Reagents:

-

L-Norleucine

-

9-Fluorenylmethyl succinimidyl carbonate (Fmoc-O-Su)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

1N Sodium Hydroxide (NaOH)

-

10% Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Hexane

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

pH meter, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: Dissolve L-Norleucine (1 equivalent) in a 1:1 mixture of THF and deionized water to a concentration of approximately 0.2 M.[3]

-

pH Adjustment: Place the solution in a reaction vessel with stirring. Insert a calibrated pH probe and carefully add 1N NaOH dropwise until the pH of the solution stabilizes at 9.5.[3]

-

Fmoc-O-Su Addition: While vigorously stirring, add Fmoc-O-Su (1.05 equivalents) to the amino acid solution in small portions. Continuously monitor the pH and maintain it at 9.5 by adding 1N NaOH as needed. The reaction consumes base, causing the pH to drop.[3]

-

Reaction Completion: The reaction is considered complete when the pH remains stable at 9.5 without further addition of NaOH, typically within 2-4 hours.[3]

-

Workup - Extraction of Excess Fmoc-O-Su:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous solution three times with an equal volume of hexane to remove unreacted Fmoc-O-Su.[3]

-

Discard the organic (hexane) layers.

-

-

Workup - Isolation of Product:

-

Combine the aqueous layers from the previous step.

-

Acidify the solution to a pH of 1-2 by slowly adding 10% HCl. The this compound product will precipitate as a white solid.[3]

-

Extract the acidified aqueous phase five times with an equal volume of ethyl acetate. The product will move into the organic layer.[3]

-

Combine the organic (ethyl acetate) layers and wash with water and then with brine (saturated NaCl solution).

-

-

Drying and Evaporation:

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.[3]

-

Filter to remove the drying agent.

-

Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude this compound as a white solid.

-

Purification of this compound

Purification is critical to remove impurities such as unreacted L-norleucine, hydrolyzed Fmoc reagent, and dipeptides formed during synthesis, which can interfere with subsequent peptide synthesis steps.[4] Recrystallization is the most common and effective method for purifying Fmoc-amino acids with non-active side chains.[5][6]

Caption: Overall workflow for the synthesis and purification of this compound.

Experimental Protocol: Purification by Recrystallization

This protocol utilizes an ethanol/water solvent system, which has been shown to be effective for the crystallization of Fmoc-amino acids.[5][6]

Materials and Reagents:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized Water

-

Heating mantle or water bath

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Preparation: Prepare a solvent mixture of ethanol and water. A common starting ratio is 2:3 (v/v) ethanol to water.[5]

-

Dissolution: In a flask, add the crude this compound and the ethanol/water solvent system to achieve a concentration of approximately 20-50 g/L.[5]

-

Heating: Gently heat the mixture in a water bath to 60-80°C with stirring until all the solid material is completely dissolved.[5][6]

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath or refrigerate at 4-12°C to induce complete crystallization.[6]

-

Isolation: Collect the resulting crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of the cold ethanol/water solvent mixture to remove any remaining mother liquor.

-

Drying: Dry the purified crystals under vacuum to obtain the final, pure this compound product.

An alternative solvent system for recrystallization is ethyl acetate and hexane.[3] In this method, the crude product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added dropwise until the solution becomes cloudy, followed by cooling to induce crystallization.

Data Presentation

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 77284-32-3 | [2][7] |

| Molecular Formula | C₂₁H₂₃NO₄ | [2] |

| Molecular Weight | 353.42 g/mol | [2] |

| Appearance | White to off-white powder/crystal | [2] |

| Melting Point | 140 - 146 °C | [2] |

| Optical Rotation [α]D²⁰ | -16° to -22° (c=1 in DMF) | [2][8] |

Table 2: Summary of Synthesis and Purification Outcomes

| Parameter | Expected Value | Notes |

| Crude Yield | > 85% | Based on the limiting reagent (L-Norleucine). |

| Final Purity (Post-Recrystallization) | ≥ 98.0% | As determined by HPLC or titration analysis.[2] |

| Key Impurities Removed | Unreacted L-Norleucine, Fmoc-OH, Dipeptides | [4] |

This guide provides a robust framework for the successful synthesis and purification of high-purity this compound suitable for demanding applications in research and pharmaceutical development.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 5. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 6. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 7. chempep.com [chempep.com]

- 8. chemimpex.com [chemimpex.com]

Fmoc-L-Norleucine Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-L-norleucine (Fmoc-L-Norleucine), a critical parameter for its application in solid-phase peptide synthesis (SPPS), solution-phase chemistry, and drug development. Understanding the solubility profile of this unnatural amino acid derivative is essential for optimizing reaction conditions, ensuring high yields, and developing robust manufacturing processes.

Core Solubility Data

The solubility of this compound is highly dependent on the choice of solvent, with polar aprotic solvents generally demonstrating the highest efficacy. The following table summarizes available quantitative and qualitative solubility data.

| Solvent | Molar Solubility (mol/L) | Solubility (g/L) | Qualitative Assessment | Temperature | Citation |

| N,N-Dimethylformamide (DMF) | ~0.5 M | ~176.7 | Clearly Soluble | Not Specified | [1][2] |

| Chloroform (CHCl₃) | Data Not Available | Data Not Available | Soluble | Not Specified | [3][4] |

| Dichloromethane (DCM) | Data Not Available | Data Not Available | Soluble | Not Specified | [3][4] |

| Ethyl Acetate (EtOAc) | Data Not Available | Data Not Available | Soluble | Not Specified | [3][4] |

| Dimethyl Sulfoxide (DMSO) | Data Not Available | Data Not Available | Soluble | Not Specified | [3][4] |

| Acetone | Data Not Available | Data Not Available | Soluble | Not Specified | [3][4] |

Note: The quantitative data for DMF is calculated based on a product specification indicating that 25 mmoles are "clearly soluble" in 50 ml of DMF. The molecular weight of this compound is 353.41 g/mol .

For context, the structurally similar compound Fmoc-L-Leucine exhibits a solubility of approximately 30 mg/mL in ethanol, DMSO, and DMF.[5][6] While not directly applicable to this compound, this suggests a general trend of good solubility for Fmoc-protected amino acids in these common polar organic solvents.

Solvent Selection in Peptide Synthesis

The choice of solvent is paramount in Fmoc-based solid-phase peptide synthesis. The solvent must effectively solvate the growing peptide chain, the solid support resin, and the incoming Fmoc-amino acid to ensure efficient coupling reactions.

-

Conventional Solvents : Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most widely used solvents for Fmoc SPPS.[7] Their widespread use is due to their excellent ability to dissolve Fmoc-protected amino acids and swell common polystyrene-based resins, facilitating reaction kinetics.[7] Dichloromethane (DCM) is also frequently used, particularly for resin swelling and washing steps.[7]

-

Green Chemistry Alternatives : There is a significant research effort to replace traditional SPPS solvents with more environmentally friendly alternatives.[8] Solvents such as 2-Methyltetrahydrofuran (2-MeTHF) and ethyl acetate are being explored.[8] However, a primary challenge with these greener solvents is the often-limited solubility of Fmoc-amino acid derivatives, which can negatively impact coupling efficiency and overall synthesis yield.[8] Researchers must carefully validate the solubility of specific building blocks like this compound when developing green peptide synthesis protocols.[8]

The logical flow for selecting a suitable solvent system is visualized in the diagram below.

Caption: Workflow for Solvent Selection in this compound Applications.

Experimental Protocols

While specific experimental details from the cited sources for determining the solubility of this compound are not provided, a standard and reliable protocol for such a determination is outlined below. This method is widely accepted for generating accurate solubility data for crystalline solids like Fmoc-amino acids.

Protocol: Isothermal Equilibrium Method for Solubility Determination

-

Objective : To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

-

Materials :

-

This compound (crystalline solid, >98% purity).

-

Solvent of interest (e.g., DMF, 2-MeTHF), HPLC grade.

-

Thermostatically controlled shaker or agitation system (e.g., shaking water bath, orbital shaker in a temperature-controlled chamber).

-

Calibrated thermometer.

-

Syringe filters (0.2 or 0.45 µm, compatible with the solvent).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

-

Procedure :

-

Sample Preparation : Add an excess amount of solid this compound to a known volume (e.g., 5.0 mL) of the chosen solvent in a sealed vial. The presence of undissolved solid is necessary to ensure a saturated solution is achieved.

-

Equilibration : Place the vial in the thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Preliminary time-course studies can be run to determine the minimum time to reach a plateau in concentration.

-

Sample Withdrawal and Filtration : After equilibration, cease agitation and allow the excess solid to settle for at least 1-2 hours at the constant experimental temperature. Carefully withdraw a sample of the supernatant using a pipette or syringe. Immediately filter the sample through a solvent-compatible syringe filter to remove all undissolved solids.

-

Dilution : Accurately dilute a known volume of the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification : Analyze the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of this compound is used to determine the concentration of the solute in the diluted sample.

-

Calculation : Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.

-

-

Validation : The experiment should be repeated at least in triplicate to ensure the reproducibility and accuracy of the results. The solid phase remaining after equilibration can be analyzed (e.g., by XRPD) to check for any polymorphic transformations or solvate formation during the experiment.

The experimental workflow for this protocol is illustrated below.

Caption: Experimental Workflow for Determining Solubility via Isothermal Equilibrium.

References

- 1. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 2. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 3. FMOC-NLE-OH price,buy FMOC-NLE-OH - chemicalbook [chemicalbook.com]

- 4. FMOC-NLE-OH | 77284-32-3 [chemicalbook.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

A Deep Dive into Fmoc-L-Norleucine: A Non-Oxidizable Methionine Isostere for Enhanced Peptide Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the choice of amino acid building blocks is paramount to the final product's stability, efficacy, and overall success. While the 20 proteinogenic amino acids form the fundamental alphabet of peptide chemistry, the incorporation of non-natural amino acids offers a powerful strategy to overcome inherent limitations. Among these, Fmoc-L-Norleucine (N-(9-Fluorenylmethoxycarbonyl)-L-norleucine) has emerged as a critical tool, primarily serving as a non-oxidizable isostere of L-methionine. This guide provides a comprehensive technical overview of the key differences between this compound and other Fmoc-amino acids, with a focus on its physicochemical properties, applications in solid-phase peptide synthesis (SPPS), and its impact on the biological activity and stability of peptides, particularly in the context of neurodegenerative diseases.

Physicochemical Properties: A Comparative Analysis

The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis, enabling the stepwise assembly of amino acids into complex peptide chains under mild basic conditions.[1] While the Fmoc group itself imparts significant hydrophobicity to all amino acid derivatives, the nature of the amino acid side chain dictates the specific physicochemical properties of each building block.

This compound is an alpha-amino acid with a linear four-carbon side chain, making it an isomer of leucine and isoleucine. Its key distinction lies in its unbranched, aliphatic side chain, which is isosteric to the side chain of methionine but lacks the sulfur atom. This fundamental difference is the primary source of its unique advantages in peptide design.

| Property | This compound | Fmoc-L-Methionine | Fmoc-L-Leucine |

| Molecular Formula | C₂₁H₂₃NO₄[1] | C₂₀H₂₁NO₄S[2] | C₂₁H₂₃NO₄ |

| Molecular Weight | 353.42 g/mol [1] | 371.45 g/mol [2] | 353.42 g/mol |

| Side Chain | n-butyl | S-methyl ethyl | isobutyl |

| Key Feature | Non-oxidizable, aliphatic | Susceptible to oxidation | Branched, aliphatic |

| Relative Hydrophobicity | High | Moderate (can increase upon oxidation) | High |

| HPLC Retention Time | Expected to be similar to or slightly longer than Fmoc-L-Leucine due to its linear chain, and significantly different from Fmoc-L-Methionine, especially after oxidation. | Retention time decreases upon oxidation to methionine sulfoxide due to increased polarity.[3] | High retention time due to hydrophobicity. |

The Critical Advantage: Resistance to Oxidation

The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide and subsequently methionine sulfone.[4] This oxidation can be a significant liability in peptide-based therapeutics, leading to:

-

Loss of Biological Activity: Oxidation can alter the peptide's conformation and its ability to bind to its target receptor.

-

Reduced Stability and Shelf-life: Oxidized peptides are often more prone to degradation.

-

Increased Immunogenicity: The introduction of oxidized residues can potentially trigger an immune response.

This compound, lacking a sulfur atom, is inherently resistant to such oxidative damage. This makes it an ideal substitute for methionine in peptides that are intended for therapeutic use, especially those that may be exposed to oxidative stress in vivo or during manufacturing and storage.

Solid-Phase Peptide Synthesis (SPPS) with this compound

This compound is fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols. Its coupling and deprotection kinetics are comparable to other standard aliphatic Fmoc-amino acids.

Experimental Workflow for SPPS:

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Application Spotlight: Alzheimer's Disease and Amyloid-β Peptides

A compelling application of this compound is in the study of Alzheimer's disease. The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of this neurodegenerative disorder. The Aβ peptide contains a methionine residue at position 35 (Met35) which is susceptible to oxidation. Research has shown that oxidation of Met35 can influence the aggregation kinetics and neurotoxicity of Aβ peptides.[5][6]

By substituting Met35 with norleucine, researchers can investigate the role of methionine oxidation in Aβ aggregation and its downstream pathological effects, free from the confounding variable of oxidation. Studies have demonstrated that replacing methionine with norleucine in amyloid-β peptides can reduce their neurotoxic effects, highlighting the therapeutic potential of this substitution.[7]

Signaling Pathway of Amyloid-β Induced Neuroinflammation:

Caption: Amyloid-β aggregation and subsequent neuroinflammatory cascade.

Experimental Protocols

Solid-Phase Synthesis of a Norleucine-Containing Peptide

This protocol describes the manual synthesis of a model peptide containing L-norleucine using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

This compound-OH

-

Other required Fmoc-amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

First Amino Acid Coupling:

-

Pre-activate this compound-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Repeat the treatment for 15 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Comparative Oxidative Stability Assay

This protocol outlines a method to compare the oxidative stability of a peptide containing methionine versus its norleucine-substituted analogue.

Materials:

-

Lyophilized methionine-containing peptide

-

Lyophilized norleucine-containing peptide

-

Hydrogen peroxide (H₂O₂) solution (e.g., 0.1 M)

-

Phosphate-buffered saline (PBS), pH 7.4

-

RP-HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Sample Preparation: Dissolve each peptide in PBS to a final concentration of 1 mg/mL.

-

Oxidation Induction:

-

To a portion of each peptide solution, add H₂O₂ to a final concentration of 10 mM.

-

Incubate the solutions at 37°C.

-

Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Quench the reaction by adding catalase or by immediate freezing.

-

-

Analysis:

-

Analyze the aliquots by RP-HPLC. Monitor the disappearance of the peak corresponding to the non-oxidized peptide and the appearance of new peaks (in the case of the methionine-containing peptide).

-

Analyze the samples by mass spectrometry to confirm the mass shift of +16 Da (methionine sulfoxide) and/or +32 Da (methionine sulfone) for the methionine-containing peptide. The norleucine-containing peptide should show no change in its mass or HPLC retention time.

-

-

Data Analysis: Plot the percentage of remaining non-oxidized peptide against time for both peptides to compare their stability.

Thioflavin T (ThT) Aggregation Assay

This protocol is used to monitor the aggregation kinetics of Aβ peptides.

Materials:

-

Lyophilized Aβ peptide (with Met or Nle)

-

Hexafluoroisopropanol (HFIP)

-

Thioflavin T (ThT) solution

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Peptide Preparation:

-

Dissolve the Aβ peptide in HFIP to disaggregate pre-existing fibrils.

-

Evaporate the HFIP under a stream of nitrogen and store the peptide film at -20°C.

-

Resuspend the peptide in a small volume of DMSO and then dilute to the final concentration in the assay buffer immediately before use.

-

-

Assay Setup:

-

In a 96-well plate, mix the Aβ peptide solution with the ThT solution in the assay buffer.

-

Include control wells with buffer and ThT only.

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals.

-

-

Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates fibril formation. Compare the lag time and the maximum fluorescence intensity between the Met- and Nle-containing peptides.

Conclusion

This compound stands out as a crucial building block in modern peptide chemistry, offering a simple yet elegant solution to the pervasive problem of methionine oxidation. Its seamless integration into standard SPPS protocols, coupled with its ability to enhance the stability and robustness of peptide-based drug candidates, makes it an invaluable tool for researchers and drug developers. The application of this compound in the study of neurodegenerative diseases like Alzheimer's underscores its importance in dissecting complex biological processes where oxidative stress plays a key role. As the demand for more stable and effective peptide therapeutics continues to grow, the strategic use of this compound will undoubtedly play an increasingly significant role in shaping the future of medicine.

References

- 1. Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jascoinc.com [jascoinc.com]

- 3. protocols.io [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Neuroinflammation in Alzheimer’s Disease: Current Progress in Molecular Signaling and Therapeutics | Semantic Scholar [semanticscholar.org]

- 7. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

Commercial Suppliers and Technical Guide for High-Purity Fmoc-L-Norleucine

This technical guide provides a comprehensive overview of commercial suppliers of high-purity Fmoc-L-Norleucine, an essential amino acid derivative for peptide synthesis, particularly in the realm of drug discovery and development. The guide details product specifications from various suppliers, outlines a standard experimental protocol for its use in solid-phase peptide synthesis (SPPS), and includes a visual representation of the experimental workflow.

Commercial Suppliers of High-Purity this compound

This compound is readily available from a range of chemical suppliers specializing in reagents for peptide synthesis. The quality and purity of the compound are critical for the successful synthesis of high-purity peptides. Below is a comparison of specifications from several prominent suppliers.

| Supplier | Product Name/Grade | Purity | CAS Number | Molecular Weight | Appearance | Melting Point (°C) | Optical Rotation [α]D |

| Chem-Impex | This compound | ≥ 98% (Assay)[1] | 77284-32-3[1] | 353.42[1] | White to off-white powder[1] | 140 - 146[1] | -20 ± 2° (c=1 in DMF)[1] |

| Sigma-Aldrich (Novabiochem®) | Fmoc-Nle-OH, Novabiochem® | ≥98.0% (HPLC)[2][3] | 77284-32-3[2] | 353.41[2][3] | Powder[2] | 135 - 145[2] | Not specified |

| Tokyo Chemical Industry (TCI) | Fmoc-Nle-OH | >98.0% (HPLC) | 77284-32-3 | 353.42 | White to Light yellow powder to crystal | 141.0 - 145.0 | -16.0 to -20.0° (c=1, DMF) |

| MedchemExpress | This compound | Not specified | 77284-32-3[4] | 353.41[4] | Solid, White to off-white[4] | Not specified | Not specified |

| Activotec | Fmoc-L-Nle-OH | Not specified | 77284-32-3[5] | Not specified | Not specified | Not specified | Not specified |

| BLD Pharm | This compound | Not specified | 77284-32-3[6] | 353.41 | Not specified | Not specified | Not specified |

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating this compound. This protocol is based on the widely used Fmoc/tBu strategy.[7]

Materials and Reagents

-

This compound

-

2-Chlorotrityl chloride resin or other suitable resin (e.g., Wang, Rink Amide)[7][8]

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) or other scavengers as needed

-

Diethyl ether

-

Methanol

Step-by-Step Methodology

Step 1: Resin Swelling and First Amino Acid Loading

-

Place the desired amount of 2-chlorotrityl chloride resin in a fritted syringe or a manual SPPS reaction vessel.[7]

-

Swell the resin in DCM for at least 30 minutes.[7]

-

Drain the DCM.

-

Dissolve 2 equivalents of this compound and 4 equivalents of DIPEA in DCM.[7]

-

Add the amino acid solution to the swollen resin and agitate gently for 1-2 hours at room temperature.[7]

-

To cap any unreacted sites on the resin, add 0.5 mL of methanol and agitate for 30 minutes.[7]

-

Wash the resin multiple times with DCM and DMF to remove excess reagents.

Step 2: Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.[7][8]

-

Agitate for 5 minutes, then drain the solution.[7]

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[7]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[7]

Step 3: Amino Acid Coupling

-

In a separate vial, pre-activate the next Fmoc-protected amino acid. Dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.[7]

-

Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.[7]

-

Immediately add the activated amino acid solution to the deprotected resin.[7]

-

Agitate the reaction mixture for 1-2 hours at room temperature.[9]

-

Perform a colorimetric test (e.g., Kaiser test) to ensure the coupling reaction is complete.

-

Wash the resin with DMF to remove excess reagents.

Step 4: Repetition of Deprotection and Coupling Cycles

Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.[9]

Step 5: Final Cleavage and Deprotection

-

After the final amino acid has been coupled and deprotected, wash the resin-bound peptide with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[9]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[9]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[7]

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[7]

-

Centrifuge the mixture to pellet the precipitated peptide.[7]

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[7]

-

Dry the crude peptide pellet under vacuum.[7]

Step 6: Peptide Purification and Analysis

The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizing the Workflow

The following diagrams illustrate the key processes in the use of this compound in SPPS.

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Caption: The iterative deprotection and coupling cycle in Fmoc-SPPS.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 3. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fmoc-L-Nle-OH - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 6. 77284-32-3|Fmoc-Nle-OH|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

The Role of the Fmoc Protecting Group in Modern Peptide Synthesis

An in-depth technical guide on the role of the Fmoc protecting group in peptide synthesis for researchers, scientists, and drug development professionals.

The synthesis of peptides, crucial molecules in biochemistry and drug development, relies on the precise and sequential addition of amino acids. To ensure the correct sequence, the reactive amino group of each incoming amino acid must be temporarily blocked by a protecting group. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), offering a highly efficient and mild method for this purpose. This guide provides a detailed technical overview of Fmoc chemistry, its application in SPPS, and the associated experimental protocols.

The Fmoc Group: Chemical Properties and Mechanism

The Fmoc group is a base-labile protecting group, meaning it is stable under acidic conditions but can be readily removed by a weak base. This orthogonality to the acid-labile side-chain protecting groups and the resin linker is the foundation of its utility in SPPS.

The deprotection of the Fmoc group proceeds via a β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates the elimination of the carbamate, releasing the free N-terminal amine of the peptide and generating dibenzofulvene and carbon dioxide. The dibenzofulvene is typically scavenged by the excess piperidine to prevent side reactions.

Caption: Mechanism of Fmoc deprotection by a base.

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain, which is anchored to a solid support (resin).

The four main steps in each cycle are:

-

Deprotection: The Fmoc group from the N-terminal amino acid of the resin-bound peptide is removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Washing: The resin is thoroughly washed to remove the piperidine, dibenzofulvene-piperidine adduct, and any other residual reagents.

-

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU) and added to the resin. The activated amino acid reacts with the newly freed N-terminal amine of the peptide chain, forming a new peptide bond.

-

Washing: The resin is washed again to remove excess reagents and by-products, preparing it for the next cycle.

This cycle is repeated until the desired peptide sequence is assembled.

Caption: The cyclical workflow of Fmoc-based SPPS.

Quantitative Data in Fmoc SPPS

The efficiency of each step in the SPPS cycle is critical for the successful synthesis of long peptides. The following table summarizes typical quantitative parameters for standard Fmoc SPPS protocols.

| Parameter | Typical Value/Range | Notes |

| Deprotection | ||

| Reagent | 20-50% Piperidine in DMF/NMP | Higher concentrations can lead to faster deprotection. |

| Reaction Time | 2 x 1-10 min | Two shorter treatments are often more effective than one long one. |

| Coupling | ||

| Amino Acid Excess | 2-10 equivalents | Relative to the resin loading capacity. |

| Coupling Reagent Excess | 1.9-9.9 equivalents | E.g., HBTU, HATU, DIC. |

| Base Excess | 2-20 equivalents | E.g., DIPEA, 2,4,6-Collidine. |

| Reaction Time | 20 min - 2 hours | Can be monitored using a ninhydrin test for completion. |

| Final Cleavage | ||

| Reagent | TFA-based cocktails | E.g., Reagent K (TFA/water/phenol/thioanisole/EDT). |

| Reaction Time | 1-4 hours | Dependent on the peptide sequence and side-chain protecting groups. |

Detailed Experimental Protocols

The following are standard protocols for manual Fmoc SPPS. For automated synthesizers, these steps are programmed into the machine's software.

Protocol 1: Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for 15 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: Amino Acid Coupling using HBTU/DIPEA

-

Activation Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activation solution to the deprotected peptide-resin.

-

Agitation: Agitate the mixture at room temperature for 45-60 minutes.

-

Monitoring (Optional): Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, the coupling step may need to be repeated.

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.

Protocol 3: Cleavage and Final Deprotection

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol at 82.5:5:5:5:2.5).

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Incubation: Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Drying: Dry the peptide pellet under vacuum. The crude peptide can then be purified by HPLC.

Logical Relationships and Workflow

The choice of protecting group strategy is fundamental to the success of peptide synthesis. The Fmoc strategy is often compared to the older Boc (tert-butyloxycarbonyl) strategy. The key difference lies in the deprotection chemistry, which dictates the choice of resin linkers and side-chain protecting groups.

Caption: Orthogonality of Fmoc and Boc strategies.

The mild conditions used for Fmoc deprotection make it the preferred method for the synthesis of sensitive or modified peptides. The use of strong acids like hydrofluoric acid (HF) in the final cleavage step of Boc chemistry requires specialized equipment and can lead to more side reactions.

The Strategic Incorporation of Norleucine in Peptides: An In-depth Technical Guide to its Applications in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-proteinogenic amino acid L-norleucine (Nle) has emerged as a valuable tool in biochemistry and drug discovery. Its structural similarity to leucine and its nature as a non-oxidizable isostere of methionine make it a strategic component in the design of novel peptides with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the applications of norleucine-containing peptides, detailing their synthesis, biochemical evaluation, and role in modulating cellular signaling pathways. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize norleucine-containing peptides in their work.

Introduction: The Versatility of Norleucine in Peptide Chemistry

Norleucine, a straight-chain aliphatic amino acid, offers several advantages when incorporated into peptide sequences. Unlike its proteinogenic counterparts, leucine and methionine, norleucine's unbranched side chain can influence peptide conformation and stability in unique ways. A primary application of norleucine is as a substitute for methionine. Methionine's sulfur-containing side chain is susceptible to oxidation, which can lead to loss of peptide activity. Replacing methionine with the isosteric and non-oxidizable norleucine can significantly enhance the stability and shelf-life of peptide-based therapeutics without drastically altering their biological activity.[1][2] Furthermore, the structural similarity of norleucine to leucine allows for its use as a probe to study the role of specific amino acid residues in protein-protein interactions and enzyme-substrate binding.[3]

The incorporation of norleucine can lead to:

-

Enhanced Stability: Increased resistance to enzymatic degradation and oxidation, leading to a longer in vivo half-life.

-

Modified Biological Activity: Alterations in binding affinity, receptor interaction, and overall pharmacological profile.[3]

-

Conformational Control: Influence on the secondary structure of peptides, which is crucial for their function.

Quantitative Analysis of Norleucine-Containing Peptides

The strategic substitution of canonical amino acids with norleucine has been shown to modulate the biological activity of various peptides. The following tables summarize quantitative data from studies on norleucine-containing peptides, highlighting their efficacy as enzyme inhibitors and receptor ligands.

Table 1: Inhibitory Activity of Norleucine-Containing Peptides

| Peptide Sequence | Target Enzyme | IC50 / Kᵢ | Reference |

|---|---|---|---|

| Ac-1Nal-Aib-Lys-Nle -Ala-Asp-Asp-Phe(Cl₂)-NH₂ | Bcl-xL | 134-fold weaker binding than native | [4] |

| Not Specified | Cytochrome P450 BM-3 (Nle substituted for all Met) | ~2-fold increased peroxygenase activity | [5][6] |

| Not Specified | Lipase (TTL) (Nle substituted for Met) | Increased hydrolysis of PET model substrate |[7] |

Table 2: Binding Affinity of Norleucine-Containing Peptides

| Peptide | Target | Binding Affinity (K D ) | Reference |

|---|

| Calmodulin (Nle substituted for all Met) | Myosin light-chain kinase (MLCK) peptide | Calcium-dependent binding observed |[8] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Norleucine-Containing Peptide

This protocol describes the manual solid-phase synthesis of a model dipeptide, L-Alanyl-L-norleucine, using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-L-norleucine

-

Fmoc-L-alanine

-

2-Chlorotrityl chloride resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Methanol

-

Diethyl ether

-

Fritted syringe or manual SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling and First Amino Acid Loading:

-

Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a fritted syringe.

-

Drain the DCM.

-

Dissolve 2 equivalents of this compound and 4 equivalents of DIPEA in DCM.

-

Add the amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DCM, DMF, and then DCM again (3x each).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of Fmoc-L-alanine, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

-

Add 6 equivalents of DIPEA to the activation mixture and vortex.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.

-

Drain and wash the resin with DMF and DCM (3x each).

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step as described in step 2.

-

-

Cleavage from Resin:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 1-2 hours.

-

Filter the cleavage mixture to collect the peptide-containing solution.

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Amino Acid Analysis of Norleucine-Containing Peptides

Accurate quantification of peptide content is crucial. Amino acid analysis (AAA) following acid hydrolysis is a standard method. Norleucine can be used as an internal standard for the quantification of other amino acids.[9][10]

Materials:

-

Lyophilized peptide

-

6 M HCl

-

4 M Methanesulfonic acid (MSA) (optional, for tryptophan-containing peptides)

-

Norleucine standard solution (for internal calibration)

-

Amino acid analyzer or HPLC with pre-column derivatization (e.g., OPA) and fluorescence detection.[11]

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the lyophilized peptide.

-

For HCl hydrolysis, dissolve the peptide in water containing a known concentration of norleucine as an internal standard.[9][10]

-

For MSA hydrolysis, a higher concentration of peptide and norleucine is used to account for subsequent dilution.[9]

-

-

Acid Hydrolysis:

-

HCl Hydrolysis: Add 6 M HCl to the dried peptide sample in a hydrolysis tube. Evacuate and seal the tube. Heat at 110-165°C for 1-24 hours.

-

MSA Hydrolysis: Reconstitute the dried sample in 4 M MSA. Evacuate and seal the tube. Heat at 165°C for 1 hour.[9]

-

-

Sample Processing:

-

After hydrolysis, cool the tubes.

-

For HCl hydrolysates, dry the sample to remove the acid.

-

For MSA hydrolysates, neutralize and dilute the sample.[9]

-

Reconstitute the dried hydrolysate in a suitable buffer for analysis.

-

-

Amino Acid Analysis:

-

Analyze the hydrolysate using an amino acid analyzer or by a suitable HPLC method with appropriate derivatization and detection.[11]

-

Quantify the amino acids based on the peak areas relative to the internal norleucine standard and external amino acid standards.

-

Signaling Pathways and Experimental Workflows

Modulation of the mTOR Signaling Pathway

Chronic supplementation with norleucine has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, leading to increased protein synthesis in various tissues.[12] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.

Caption: Norleucine activates the mTORC1 signaling pathway.

Role in Alzheimer's Disease Research

Norleucine has been utilized as a tool to investigate the role of methionine in the neurotoxicity of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[2] Substitution of the methionine residue at position 35 of Aβ with norleucine has been shown to negate the neurotoxic effects of the peptide.[2]

Caption: Norleucine substitution in Aβ peptide reduces neurotoxicity.

Experimental Workflow for Peptide Inhibitor Discovery

The discovery and characterization of novel peptide inhibitors, including those containing norleucine, follows a structured workflow from initial design to biological validation.

Caption: Workflow for the discovery of norleucine-containing peptide inhibitors.

Conclusion

The incorporation of norleucine into peptides represents a powerful strategy for enhancing their therapeutic potential. As a stable isostere of methionine and a structural analog of leucine, norleucine offers a means to improve peptide stability, modulate biological activity, and probe the intricacies of protein-peptide interactions. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis, characterization, and application of norleucine-containing peptides. As our understanding of the subtle yet significant effects of non-proteinogenic amino acids grows, the rational design of norleucine-containing peptides will undoubtedly continue to be a fruitful area of research in the development of novel therapeutics.

References

- 1. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Norleucine - Wikipedia [en.wikipedia.org]

- 3. lifetein.com [lifetein.com]

- 4. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cheme.caltech.edu [cheme.caltech.edu]

- 6. Global incorporation of norleucine in place of methionine in cytochrome P450 BM-3 heme domain increases peroxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters [frontiersin.org]

- 8. Substitution of the methionine residues of calmodulin with the unnatural amino acid analogs ethionine and norleucine: biochemical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectral Analysis of Fmoc-L-Norleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 9-fluorenylmethoxycarbonyl-L-norleucine (Fmoc-L-Norleucine), a crucial building block in peptide synthesis and drug development. This document details expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines detailed experimental protocols for obtaining this data, and presents a logical workflow for the characterization of this compound.

Spectral Data Presentation

While experimentally obtained spectral data for this compound is not uniformly available in publicly accessible databases, the following tables summarize the expected quantitative data based on the known chemical structure and spectral data of its constituent functional groups and analogous compounds. These values provide a reliable benchmark for the verification of synthesized or purchased this compound.

Table 1: Expected ¹H NMR Spectral Data for this compound

Solvent: Deuterated Chloroform (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.77 | d | 2H | Aromatic (Fmoc) |

| ~7.59 | d | 2H | Aromatic (Fmoc) |

| ~7.40 | t | 2H | Aromatic (Fmoc) |

| ~7.31 | t | 2H | Aromatic (Fmoc) |

| ~5.30 | d | 1H | NH (Carbamate) |

| ~4.40 - 4.20 | m | 3H | CH₂-O (Fmoc) & CH (Fmoc) |

| ~4.15 | m | 1H | α-CH (Norleucine) |

| ~1.85 | m | 2H | β-CH₂ (Norleucine) |

| ~1.30 | m | 4H | γ-CH₂ & δ-CH₂ (Norleucine) |

| ~0.90 | t | 3H | ε-CH₃ (Norleucine) |

Table 2: Expected ¹³C NMR Spectral Data for this compound

Solvent: Deuterated Chloroform (CDCl₃) Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) (ppm) | Assignment |

| ~175.0 | C=O (Carboxylic Acid) |

| ~156.0 | C=O (Carbamate) |

| ~143.8 | Aromatic (Fmoc, Quaternary) |

| ~141.3 | Aromatic (Fmoc, Quaternary) |

| ~127.7 | Aromatic (Fmoc) |

| ~127.0 | Aromatic (Fmoc) |

| ~125.0 | Aromatic (Fmoc) |

| ~120.0 | Aromatic (Fmoc) |

| ~67.0 | CH₂-O (Fmoc) |

| ~53.0 | α-CH (Norleucine) |

| ~47.2 | CH (Fmoc) |

| ~31.9 | β-CH₂ (Norleucine) |

| ~28.7 | γ-CH₂ (Norleucine) |

| ~22.3 | δ-CH₂ (Norleucine) |

| ~13.9 | ε-CH₃ (Norleucine) |

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch (Carbamate) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 2960 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid Dimer) |

| ~1690 | Strong | C=O stretch (Carbamate) |

| ~1530 | Strong | N-H bend (Amide II) |

| 1450, 760, 740 | Medium-Strong | Aromatic C=C and C-H bending |

Table 4: Expected Mass Spectrometry Data for this compound

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

| m/z | Assignment |

| 354.17 | [M+H]⁺ (Protonated Molecular Ion) |

| 376.15 | [M+Na]⁺ (Sodium Adduct) |

| 179.08 | [Fmoc-CH₂]⁺ or related Fmoc fragment |

| 132.10 | [M+H - Fmoc]⁺ (Norleucine fragment) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean, dry NMR tube.

-

-

Instrument Setup (¹H NMR):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width, acquisition time, and number of scans (typically 8-16 for ¹H).

-

Set the relaxation delay (D1) to at least 1 second to ensure quantitative integration.

-

-

Acquisition (¹H NMR):

-

Acquire the Free Induction Decay (FID).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

Instrument Setup and Acquisition (¹³C NMR):

-

Use the same sample prepared for ¹H NMR.

-

Select the ¹³C nucleus and set the appropriate spectral parameters.

-

A proton-decoupled pulse sequence is typically used.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

Process the data similarly to the ¹H spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups in this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound sample (a few milligrams)

-

FT-IR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum.

-

Perform baseline correction if necessary.

-

Label the significant absorption peaks.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample (~1 mg)

-

HPLC-grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)

-

Vials and syringes

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in the chosen solvent.

-

Ensure the sample is fully dissolved.

-

-